2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a phenylsulfonamido moiety, and a methoxypyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the tert-butylphenylsulfonamide intermediate: This step involves the reaction of tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride, which is then reacted with ammonia to yield tert-butylphenylsulfonamide.
Coupling with 4-(3-methoxypyrrolidin-1-yl)phenylacetic acid: The tert-butylphenylsulfonamide is then coupled with 4-(3-methoxypyrrolidin-1-yl)phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain biologically active compounds suggests that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamido group may interact with enzymes or receptors, modulating their activity. The methoxypyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)acetamide
- 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propionamide
Uniqueness
2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties The presence of the tert-butyl group enhances its stability and lipophilicity, while the methoxypyrrolidinyl group may improve its solubility and bioavailability
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-23(2,3)17-5-11-21(12-6-17)31(28,29)24-15-22(27)25-18-7-9-19(10-8-18)26-14-13-20(16-26)30-4/h5-12,20,24H,13-16H2,1-4H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXPHTIRZCTFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.